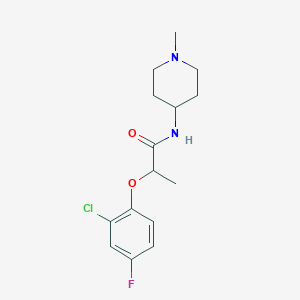
2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and aliphatic elements, making it a versatile candidate for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide typically involves multiple steps, starting with the preparation of the core phenoxy structure. The process may include:
Halogenation: Introduction of chlorine and fluorine atoms to the phenol ring.
Etherification: Formation of the phenoxy group by reacting the halogenated phenol with an appropriate alkyl halide.
Amidation: Coupling the phenoxy intermediate with 1-methylpiperidine to form the final amide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amide group to a carboxylic acid.
Reduction: Reduction of the amide group to an amine.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new phenoxy derivatives with different substituents.
科学研究应用
2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological responses.
Pathways: Influencing cellular signaling pathways to exert its effects.
相似化合物的比较
Similar Compounds
2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide: Similar structure but with an acetamide group.
2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide: Similar structure but with a butanamide group.
Uniqueness
2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide stands out due to its specific combination of halogenated phenoxy and piperidine moieties, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
属性
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c1-10(21-14-4-3-11(17)9-13(14)16)15(20)18-12-5-7-19(2)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQSYSFXZYXYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
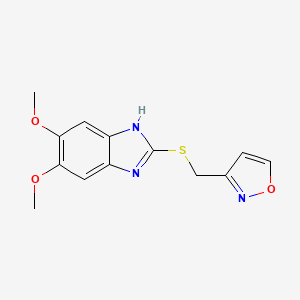
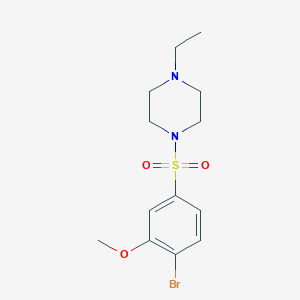
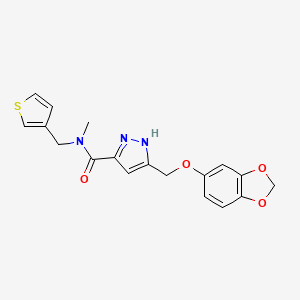
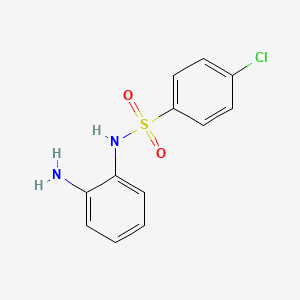

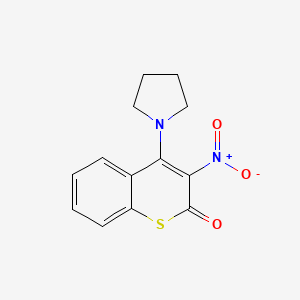
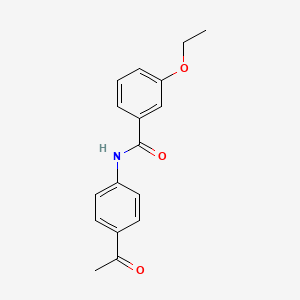
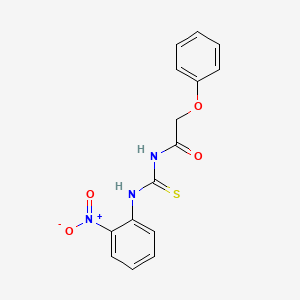
![1-(2-chloro-2-propen-1-yl)-7-methyl-3-({[3-(4-morpholinyl)propyl]amino}methyl)-2(1H)-quinolinone](/img/structure/B5067538.png)
![1-iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5067540.png)
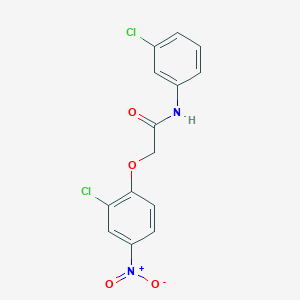
![2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(3-methoxypropyl)acetamide](/img/structure/B5067559.png)
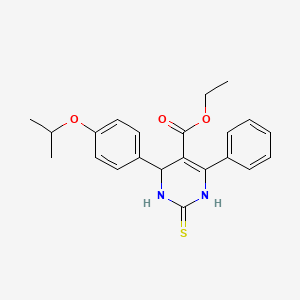
![N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide](/img/structure/B5067565.png)
